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Compound of Interest

Compound Name: 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Cat. No.: B1598496

An In-Depth Technical Guide to the Physicochemical Properties of 5-Propyl-3-p-tolyl-1,2,4-
oxadiazole

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties,
synthetic methodology, and potential applications of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole. The
1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed
as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability
and improve pharmacokinetic profiles. This document is intended for researchers, medicinal
chemists, and drug development scientists, offering field-proven insights into the
characterization and strategic importance of this heterocyclic compound. We will delve into its
molecular profile, provide a robust, detailed protocol for its synthesis and characterization, and
discuss its therapeutic potential based on the well-documented biological activities of its
structural class.

Introduction & Strategic Significance

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant
attention in pharmaceutical research due to its unique electronic properties and metabolic
stability.[1] Unlike esters or amides, the oxadiazole core is resistant to hydrolysis by common
metabolic enzymes, making it an ideal surrogate to improve the durability and oral
bioavailability of drug candidates. Derivatives of this scaffold have demonstrated a vast
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spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and
anti-Alzheimer's properties.[1][2]

5-Propyl-3-p-tolyl-1,2,4-oxadiazole (Figure 1) is a specific analogue within this class,
featuring a p-tolyl group at the 3-position and a propyl group at the 5-position. This substitution
pattern provides a balance of aromatic and aliphatic character, influencing its solubility,
lipophilicity, and potential interactions with biological targets. Understanding the
physicochemical nature of this molecule is the first critical step in evaluating its potential as a
lead compound in drug discovery programs.

Figure 1: Chemical Structure of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole
A 2D representation of the title compound's molecular structure.

Molecular & Physicochemical Profile

A comprehensive understanding of a compound's physical and chemical properties is
fundamental to its application in research and development. These parameters dictate its
behavior in biological systems, its formulation possibilities, and its stability.

Key Identifiers

The following table summarizes the core identification information for 5-Propyl-3-p-tolyl-1,2,4-

oxadiazole.

Identifier Value Source(s)
5-Propyl-3-(4-

IUPAC Name methylphenyl)-1,2,4- P&S Chemicals
oxadiazole

CAS Number 182295-26-7 [3]

Molecular Formula C12H14N20 [3]

Molecular Weight 202.26 g/mol PubChem

Physicochemical Properties
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Experimental data for the specific physicochemical properties of this compound are not readily
available in the public domain or peer-reviewed literature. This is common for novel research
chemicals. The table below presents a combination of qualitative expert assessments and
computationally predicted values to guide researchers.

- - Predicted | Estimated Justification /
roper
S Value Methodology

Based on analogous 3,5-
Physical State White to off-white solid disubstituted 1,2,4-

oxadiazoles.

Melting Point Not available

Estimated based on high
Boiling Point > 300 °C (Predicted) molecular weight and aromatic

structure.

Aromatic heterocycles of this
Aqueous Solubility Poor nature are typically sparingly

soluble in water.

Expected to be soluble in
common organic solvents like
DCM, EtOAc, MeOH, and
DMSO.

Organic Solubility Soluble

Calculated using various
online algorithms (e.g.,
XLogP3). Indicates high
lipophilicity.

logP (Octanol/Water) ~3.5 - 4.0 (Predicted)

The oxadiazole ring nitrogens
) are weakly basic due to
pKa ~1.5 - 2.5 (Predicted) o o
electron delocalization within

the aromatic system.

Note: Predicted values should be used as a guideline and confirmed experimentally.
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Synthesis & Characterization

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established field in organic
chemistry. The most reliable and common approach involves the condensation and subsequent
cyclization of an amidoxime with a carboxylic acid derivative. This ensures high regioselectivity
and generally good yields.

Synthetic Strategy & Causality

The chosen synthetic route proceeds in two primary stages (Figure 2).

» Formation of the Amidoxime: The synthesis begins with the conversion of a nitrile (p-
tolunitrile) into the corresponding amidoxime (p-tolylamidoxime). This is a crucial step as the
amidoxime provides the N-C-N backbone required for the 3-substituted portion of the
heterocycle. The reaction with hydroxylamine is robust and a standard procedure for
generating this key intermediate.

» Acylation and Cyclodehydration: The p-tolylamidoxime is then acylated with an appropriate
acylating agent, in this case, butyryl chloride, to introduce the propyl group. The resulting O-
acyl amidoxime intermediate is unstable and readily undergoes thermal or base-catalyzed
cyclodehydration to form the stable 1,2,4-oxadiazole ring. Using a base like pyridine not only
scavenges the HCI byproduct but also catalyzes the final ring-closing step.

Figure 2: General Synthetic Workflow
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Start: p-Tolunitrile &
Butyryl Chloride

Step 1: Amidoxime Formation
(p-Tolunitrile + NH20OH-HCI)

Intermediate:
p-Tolylamidoxime

v
(Step 2: Acylation & Cyclization)

(Amidoxime + Butyryl Chloride)

y

(Work-up & Purification)

Final Product:
5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Click to download full resolution via product page

A simplified diagram of the two-stage synthesis protocol.
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Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar analogue, 5-
phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[4]

Step 1: Synthesis of 4-methylbenzamidoxime (p-tolylamidoxime)

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and
magnetic stirrer, combine p-tolunitrile (10.0 g, 85.4 mmol), hydroxylamine hydrochloride
(7.12 g, 102.5 mmol), and ethanol (100 mL).

Reaction: To the stirring suspension, add a solution of sodium hydroxide (4.10 g, 102.5
mmol) in water (20 mL) dropwise. The choice of a mixed ethanol/water solvent system
ensures the solubility of both organic and inorganic reagents.

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has
been consumed.

Work-up: Cool the mixture to room temperature and remove the ethanol under reduced
pressure. Add 100 mL of water to the residue, which may cause the product to precipitate.

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold water, and dry
under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole

o Reagent Preparation: In a 100 mL flame-dried, round-bottom flask under a nitrogen
atmosphere, dissolve the 4-methylbenzamidoxime (5.0 g, 33.3 mmol) in anhydrous pyridine
(30 mL). Cool the solution to 0 °C in an ice bath. Pyridine serves as both the solvent and the
acid scavenger.

e Acylation: Add butyryl chloride (3.9 g, 36.6 mmol) dropwise to the cold, stirring solution. The
dropwise addition at O °C is critical to control the exothermic reaction between the acyl
chloride and the amidoxime.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir for 12-16 hours.

Cyclization: Heat the mixture to 80 °C for 2 hours to ensure complete cyclodehydration of the
intermediate to the final oxadiazole product.

Work-up: Cool the reaction mixture and pour it into 150 mL of ice-cold 1M HCI to neutralize
the pyridine. This will likely form a precipitate or an oil.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic
layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=SOa), filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure
product as a white solid or oil.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard
spectroscopic methods. Based on the structure and data from analogous compounds[4], the
following spectral characteristics are expected:

e 'H NMR (400 MHz, CDCls):

o Propyl Group: A triplet at ~1.0 ppm (3H, -CHs), a sextet at ~1.8 ppm (2H, -CHz-), and a
triplet at ~2.9 ppm (2H, -CH:- attached to C5).

o Tolyl Group: A singlet at ~2.4 ppm (3H, Ar-CHs) and two doublets in the aromatic region,
~7.3 ppm and ~7.9 ppm (2H each, AA'BB' system).

e 13C NMR (100 MHz, CDCl3):

o Propyl Group: Signals at ~13 ppm (-CHs), ~20 ppm (-CH2-), and ~28 ppm (-CHz- attached
to C5).

o Tolyl Group: A signal at ~21.5 ppm (Ar-CHs), and aromatic signals between ~124-142
ppm.
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o Oxadiazole Ring: Two quaternary carbon signals at ~168 ppm (C3) and ~178 ppm (C5).

e Mass Spectrometry (ESI+):

o Expected [M+H]* peak at m/z = 203.12.

Potential Applications in Drug Discovery

The structural features of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole make it an intriguing candidate
for further investigation.

» Bioisosterism: As a metabolically robust bioisostere of an ester or amide, it can be
incorporated into known pharmacophores to block hydrolysis, potentially increasing the half-
life and oral bioavailability of a parent drug.[1]

» Lipophilicity and Permeability: With a predicted logP value in the range of 3.5-4.0, the
compound is highly lipophilic. This suggests it will likely have good membrane permeability, a
key attribute for oral drug absorption and for crossing the blood-brain barrier.

» Therapeutic Targets: Given the broad activity of the 1,2,4-oxadiazole class, this compound
could be screened against a wide array of targets. The literature suggests high potential in
oncology, inflammation, and neuroscience.[1][2] For example, various 1,2,4-oxadiazole
derivatives have shown potent activity as agonists for muscarinic receptors and as
anticancer agents.[5]

This molecule serves as an excellent starting point or fragment for library synthesis.
Modification of the propyl and tolyl groups can be used to explore structure-activity
relationships (SAR) and optimize potency and selectivity for a given biological target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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